molecular formula C4H9IN4 B1448508 dimethyl-1H-1,2,4-triazol-5-amine hydroiodide CAS No. 1461709-07-8

dimethyl-1H-1,2,4-triazol-5-amine hydroiodide

Cat. No.: B1448508
CAS No.: 1461709-07-8
M. Wt: 240.05 g/mol
InChI Key: UEPYMKSSFRNQGX-UHFFFAOYSA-N
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Description

Dimethyl-1H-1,2,4-triazol-5-amine hydroiodide is a chemical compound with the molecular formula C4H9IN4. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms.

Scientific Research Applications

Dimethyl-1H-1,2,4-triazol-5-amine hydroiodide has several scientific research applications, including:

    Medicinal Chemistry: It is used in the synthesis of novel compounds with potential therapeutic properties. Researchers study its biological activities to develop new drugs.

    Material Science: The compound is used in the development of new materials with unique properties, such as improved conductivity or stability.

    Biology: It is used in various biological studies to understand its effects on different biological systems.

    Industry: The compound finds applications in the production of various industrial chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-1H-1,2,4-triazol-5-amine hydroiodide typically involves the reaction of thiourea, dimethyl sulfate, and hydrazides under mild conditions. This one-pot synthesis method is environmentally friendly and efficient . The reaction conditions usually involve moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-1H-1,2,4-triazol-5-amine hydroiodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve moderate temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce lower oxidation state compounds. Substitution reactions can result in a variety of substituted triazole derivatives .

Mechanism of Action

The mechanism of action of dimethyl-1H-1,2,4-triazol-5-amine hydroiodide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit DNA synthesis or interfere with cellular signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl-1H-1,2,4-triazol-5-amine hydroiodide is unique due to its specific substituents and the presence of the hydroiodide group. This gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,5-dimethyl-1,2,4-triazol-3-amine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.HI/c1-3-6-4(5)8(2)7-3;/h1-2H3,(H2,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPYMKSSFRNQGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)N)C.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461709-07-8
Record name 1H-1,2,4-Triazol-5-amine, 1,3-dimethyl-, hydriodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461709-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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